5-(2-Hydroxyethyl)-2-methoxyphenol, also known by its CAS number 50602-41-0, is an organic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. This compound features a methoxy group (-OCH₃) and a hydroxyethyl group (-CH₂CH₂OH) attached to a phenolic ring, which contributes to its unique properties and potential applications in various fields. The presence of both functional groups enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in chemical synthesis and industrial applications .
Research indicates that 5-(2-Hydroxyethyl)-2-methoxyphenol exhibits various biological activities. Its structure suggests potential antioxidant properties, which are beneficial in combating oxidative stress in biological systems. Additionally, phenolic compounds are known for their antimicrobial properties, and studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for use in pharmaceuticals and food preservation .
The synthesis of 5-(2-Hydroxyethyl)-2-methoxyphenol can be achieved through several methods:
5-(2-Hydroxyethyl)-2-methoxyphenol has several applications across different industries:
Studies on interaction profiles indicate that 5-(2-Hydroxyethyl)-2-methoxyphenol may interact with various biological molecules. Its ability to act as an antioxidant suggests interactions with reactive oxygen species (ROS), potentially mitigating oxidative damage. Furthermore, its phenolic structure allows for hydrogen bonding with proteins and other biomolecules, influencing cellular pathways related to inflammation and metabolism .
Several compounds share structural similarities with 5-(2-Hydroxyethyl)-2-methoxyphenol. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(2-Aminoethyl)-2-methoxyphenol | Contains an amino group instead of hydroxyethyl | Involved in neurotransmitter metabolism |
5-Hydroxymethyl-2-methoxyphenol | Contains a hydroxymethyl group | Exhibits different reactivity patterns |
4-Methyl-2-methoxyphenol | Methyl group instead of hydroxyethyl | Commonly used as a solvent and flavoring agent |
Guaiacol (2-Methoxyphenol) | Lacks hydroxyethyl group | Widely used as a flavoring agent and antiseptic |
The distinct combination of hydroxyethyl and methoxy groups in 5-(2-Hydroxyethyl)-2-methoxyphenol provides unique reactivity and biological activity compared to these similar compounds, making it particularly valuable for specific applications in pharmaceuticals and materials science .